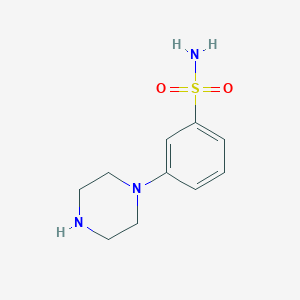

3-(1-Piperazinyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Piperazinyl)benzenesulfonamide, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps to maintain a stable pH in biological experiments. PIPES is a versatile molecule that has a wide range of applications in biochemistry, physiology, and molecular biology.

Mécanisme D'action

3-(1-Piperazinyl)benzenesulfonamide acts as a buffering agent by accepting or donating protons to maintain a stable pH. In solution, 3-(1-Piperazinyl)benzenesulfonamide exists in two forms: the protonated form (H3-(1-Piperazinyl)benzenesulfonamide) and the deprotonated form (3-(1-Piperazinyl)benzenesulfonamide-). The ratio of these two forms depends on the pH of the solution. At low pH, 3-(1-Piperazinyl)benzenesulfonamide is predominantly in the protonated form, while at high pH, it is predominantly in the deprotonated form.

Biochemical and Physiological Effects:

3-(1-Piperazinyl)benzenesulfonamide has no known biochemical or physiological effects. It is an inert compound that does not interact with biological molecules.

Avantages Et Limitations Des Expériences En Laboratoire

3-(1-Piperazinyl)benzenesulfonamide has several advantages as a buffering agent. It has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes it an ideal buffer for biological experiments. 3-(1-Piperazinyl)benzenesulfonamide is also less toxic than other buffering agents such as HEPES and MES. However, 3-(1-Piperazinyl)benzenesulfonamide has some limitations. It is not effective as a buffer at pH values below 6.1 or above 7.5. In addition, 3-(1-Piperazinyl)benzenesulfonamide can interfere with some assays, such as the Bradford assay, which measures protein concentration.

Orientations Futures

There are several future directions for 3-(1-Piperazinyl)benzenesulfonamide research. One area of research is the development of new buffering agents with improved properties. For example, researchers could investigate the synthesis of 3-(1-Piperazinyl)benzenesulfonamide derivatives with different pKa values or improved solubility. Another area of research is the use of 3-(1-Piperazinyl)benzenesulfonamide in drug delivery systems. 3-(1-Piperazinyl)benzenesulfonamide could be used as a carrier molecule for drugs that are sensitive to changes in pH. Finally, 3-(1-Piperazinyl)benzenesulfonamide could be used in the development of new diagnostic assays for diseases such as cancer.

Méthodes De Synthèse

3-(1-Piperazinyl)benzenesulfonamide can be synthesized by reacting 1,4-diazabicyclo[2.2.2]octane with 4-chlorobenzenesulfonyl chloride. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. 3-(1-Piperazinyl)benzenesulfonamide is a white crystalline powder that is soluble in water and has a melting point of 215-218°C.

Applications De Recherche Scientifique

3-(1-Piperazinyl)benzenesulfonamide is commonly used as a buffering agent in biological experiments. It is particularly useful in experiments that require a stable pH in the range of 6.1-7.5. 3-(1-Piperazinyl)benzenesulfonamide is also used in protein crystallography, where it is used as a cryoprotectant to prevent ice crystal formation during the freezing process. In addition, 3-(1-Piperazinyl)benzenesulfonamide is used in electrophysiology experiments to maintain a constant pH in the recording chamber.

Propriétés

Nom du produit |

3-(1-Piperazinyl)benzenesulfonamide |

|---|---|

Formule moléculaire |

C10H15N3O2S |

Poids moléculaire |

241.31 g/mol |

Nom IUPAC |

3-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H2,11,14,15) |

Clé InChI |

QTLFQMTUPVNBOL-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |

SMILES canonique |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215008.png)

![5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one](/img/structure/B215009.png)

![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)

![(2-Hydroxyphenyl)(pyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B215013.png)

![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)

![7-Tert-butyl-4-nitro-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B215022.png)

![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)

![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)